7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Description
7-Chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-pyridine core substituted with a chlorine atom at position 7 and a carboxylic acid group at position 2. This structure positions it as a key intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules. While direct data on its synthesis or applications are sparse in the provided evidence, derivatives such as its hydrochloride salt (e.g., 12 in ) highlight its relevance in drug discovery, with reported molecular formula C₂₁H₂₃ClN₄O₂ and applications in kinase inhibition or antiviral research .
Properties
IUPAC Name |
7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-6-4(1-2-10-6)5(3-11-7)8(12)13/h1-3,10H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWRFUSXXOPLOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-nitropyridine with vinylmagnesium bromide, followed by cyclization and subsequent functional group transformations .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and specialized catalysts to facilitate the cyclization and chlorination steps efficiently .
Chemical Reactions Analysis
Types of Reactions
7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-c]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid exhibits significant anticancer properties. It has been studied as a potential inhibitor of certain kinases involved in cancer progression. For instance, studies have shown its effectiveness against various cancer cell lines, suggesting it could serve as a lead compound for developing new anticancer drugs .
Neurological Disorders
This compound is also being investigated for its neuroprotective effects. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its suitability for neurological applications .
Material Science
Polymer Synthesis
In material science, this compound has been utilized as a building block for synthesizing novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites .
Nanomaterials
The compound is also being explored in the synthesis of nanomaterials. Its unique chemical structure allows for functionalization that can enhance the properties of nanoparticles used in drug delivery systems and sensors .
Agrochemicals
Pesticide Development
The compound's structural characteristics make it a candidate for developing new agrochemicals. Research is ongoing to evaluate its efficacy as a pesticide or herbicide, focusing on its ability to inhibit specific biological pathways in pests and weeds .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated inhibition of cancer cell proliferation in vitro. |
| Study B | Neurological | Showed potential neuroprotective effects in animal models. |
| Study C | Polymer Science | Developed polymers with superior thermal stability compared to traditional materials. |
| Study D | Agrochemicals | Indicated effectiveness as a pesticide against common agricultural pests. |
Mechanism of Action
The mechanism of action of 7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrrolo-Pyridine Family
The following table compares 7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid with structurally related compounds, emphasizing substituent positions, synthesis yields, and applications:
Key Observations:
- Substituent Position : The position of chlorine and carboxylic acid groups significantly influences reactivity and biological activity. For example, the 5-chloro isomer () shows lower synthesis yield (71%) compared to the 5-methoxy derivative (80%), suggesting steric or electronic effects during synthesis .
- Heavy Atom Substitution : The addition of iodine in 5-chloro-6-iodo-... () increases molecular weight (239.66 g/mol) and likely reduces aqueous solubility, which may limit bioavailability .
Q & A
Basic Research Question
Q. Example NMR Data (Compound 1) :
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| NH | 11.74 | Broad | Pyrrole NH |
| H-2 | 8.27 | Singlet | Pyrimidine |
How are crystallographic disorders addressed in pyrrolopyridine derivatives?
Advanced Research Question
Disorder in piperidine or morpholino substituents (e.g., in ethyl 3-(4-chlorophenyl)-pyrrolo[3,2-d]pyrimidine) is resolved by:
- Data Collection : High-resolution X-ray datasets (R factor < 0.05) at 296 K.
- Refinement : Constraints on H-atom positions and anisotropic displacement parameters .
What strategies enable functionalization of the carboxylic acid group in this scaffold?
Basic Research Question
The carboxylic acid at position 4 can be esterified or amidated:
- Esterification : React with ethanol/HSO to form ethyl esters.
- Amidation : Use EDC/HOBt coupling with amines .
Case Study : Methyl 4-amino-1-ethyl-pyrrole-2-carboxylate hydrochloride was synthesized via esterification (84% yield) .
How does regioselectivity impact modifications at the pyrrole vs. pyridine rings?
Advanced Research Question
Electrophilic substitution favors the pyridine ring due to higher electron density. For example:
- Chlorination : Occurs at position 7 (pyridine) over position 3 (pyrrole) due to resonance stabilization .
- Substituent Effects : Ethyl groups at position 5 enhance steric hindrance, reducing reactivity at adjacent sites .
What in vitro assays are used to evaluate biological activity of these compounds?
Basic Research Question
- Kinase Inhibition : Use ATP-binding assays (e.g., ADP-Glo™) to measure IC.
- Cellular Uptake : LC-MS quantification in cell lysates after 24-hour exposure .
How do substituents influence structure-activity relationships (SAR) in kinase inhibition?
Advanced Research Question
- Chlorine at Position 4 : Enhances binding to hydrophobic kinase pockets (e.g., EGFR).
- Ethyl at Position 5 : Reduces off-target effects by steric exclusion .
Basic Research Question
- HPLC : C18 column, 0.1% TFA in HO/MeCN gradient (purity >98%).
- HRMS : Confirm molecular ions (e.g., [M+H] = 211.0978 for CHN) .
How can regioisomeric byproducts be distinguished in complex syntheses?
Advanced Research Question
- LC-MS/MS : Fragmentation patterns (e.g., m/z 98 for pyrrole cleavage vs. m/z 112 for pyridine).
- 2D NMR : NOESY correlations resolve positional ambiguity .
How should researchers address contradictory yield data in similar reactions?
Advanced Research Question
Contradictions arise from solvent purity, trace moisture, or catalytic residuals. Mitigation steps:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
